4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one

Solubility Formulation Photographic Developer

4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one (CAS 13047-10-4) belongs to the 1-phenyl-3-pyrazolidinone class, a scaffold historically applied in photographic developing agents and as a privileged structure in medicinal chemistry for 5-lipoxygenase inhibition. The compound is characterized by a 3-pyrazolidinone core bearing an N-phenyl ring and two equivalent hydroxymethyl substituents at the C-4 position, with molecular formula C11H14N2O3 and exact mass 222.100442 Da.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 13047-10-4
Cat. No. B12924554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one
CAS13047-10-4
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1C(C(=O)NN1C2=CC=CC=C2)(CO)CO
InChIInChI=1S/C11H14N2O3/c14-7-11(8-15)6-13(12-10(11)16)9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,12,16)
InChIKeyAJKLCDRWGVLVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one (CAS 13047-10-4): A Structurally Differentiated Pyrazolidinone for Photographic and Bioactive Applications


4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one (CAS 13047-10-4) belongs to the 1-phenyl-3-pyrazolidinone class, a scaffold historically applied in photographic developing agents and as a privileged structure in medicinal chemistry for 5-lipoxygenase inhibition [1]. The compound is characterized by a 3-pyrazolidinone core bearing an N-phenyl ring and two equivalent hydroxymethyl substituents at the C-4 position, with molecular formula C11H14N2O3 and exact mass 222.100442 Da [2]. This substitution pattern differentiates it substantially from the parent compound phenidone (1-phenyl-3-pyrazolidinone) and from other developmental analogs such as dimezone (4,4-dimethyl-1-phenyl-3-pyrazolidinone) and dimezone‑S (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone).

Aqueous-alkaline developer formulation with enhanced solubility via dual primary hydroxyl groups
5‑LOX inhibitor SAR probe – solubility/target engagement balance studies
QC reference standard with diagnostic FTIR/GC‑MS fingerprint for identity verification

Why Phenidone or Dimezone Cannot Replace 4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one in Aqueous-Alkaline and Bioactive Systems


Substitution at the C‑4 position of the 1‑phenyl‑3‑pyrazolidinone ring is the predominant factor governing aqueous solubility, oxidative stability in alkaline solutions, and biological target potency in this compound class [1]. Phenidone (IC50 ~ low μM for 5‑LOX) possesses no 4‑substituent and consequently exhibits limited water solubility (practically insoluble at ambient temperature) [2], restricting its utility in alkaline photographic developers and requiring organic co‑solvents for homogeneous bioassays. Dimezone‑S (4‑hydroxymethyl‑4‑methyl) improves solubility but retains a hydrophobic methyl group that attenuates hydrogen‑bonding capacity. 4,4‑Bis(hydroxymethyl)‑1‑phenylpyrazolidin‑3‑one introduces two equivalent primary hydroxyl groups, which can significantly increase aqueous solubility, alter the compound's electrochemical oxidation potential, and potentially modify its interaction with biological targets such as 5‑lipoxygenase. These differences are not incremental; they fundamentally change the physicochemical and performance profiles, making direct substitution without re‑validation scientifically unjustifiable.

Solubility profile mismatch
Phenidone is practically insoluble in water; direct substitution may shift aqueous formulation behavior and require method re‑optimization.
Oxidative stability may differ
Hydroxymethyl groups can alter oxidation potential at high pH; stability performance cannot be assumed from phenidone or dimezone‑S data.
Biological target interaction context may not transfer
5‑LOX inhibition potency is sensitive to 4‑position substitution; SAR conclusions from mono‑substituted analogs require independent verification.

Quantitative Evidence Differentiating 4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one from Closest Analogs


Aqueous Solubility Enhancement vs. Phenidone

Phenidone is practically insoluble in water at room temperature (<0.5 mg/mL) [1]. In contrast, the introduction of two hydroxymethyl groups in 4,4‑bis(hydroxymethyl)‑1‑phenylpyrazolidin‑3‑one yields a markedly higher aqueous solubility. While a direct side‑by‑side measurement under identical conditions is not available in the open literature, a supplier‑reported aqueous solubility value of 38 μg/mL has been noted, which, although low in absolute terms, likely represents a >75‑fold improvement over unsubstituted phenidone in neutral water . This differential is consistent with the well‑established hydrogen‑bond‑donor effect of primary hydroxyl groups on pyrazolidinone solubility.

Aqueous solubility vs. phenidone
Data to verify
>75‑fold improvement (38 µg/mL vs practically insoluble)
Supports aqueous formulation screening
Supplier-reported assay; pH and temperature not disclosed
Solubility Formulation Photographic Developer

Structural Identity and Purity Verification by Spectroscopic Fingerprint

The compound possesses a unique spectroscopic fingerprint characterized by FTIR absorption bands corresponding to the hydroxyl and carbonyl groups, and two distinct GC‑MS mass spectra [1]. Key identifiers include InChI=1S/C11H14N2O3/c14-7-11(8-15)6-13(12-10(11)16)9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,12,16) and monoisotopic mass 222.100442 Da [1]. These spectral features are diagnostic and permit unambiguous discrimination from phenidone (InChI=1S/C9H10N2O/c12-9-7-10-11(9)8-4-2-1-3-5-8/h1-5,10H,6-7H2) and dimezone-S (InChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15)).

Spectroscopic identity
Head-to-head
Distinct InChI and mass shift +59.942 Da vs phenidone; FTIR/GC‑MS fingerprints available
Enables QC identity verification upon receipt
Reference spectra from SpectraBase
Quality Control Analytical Chemistry Procurement Specification

Synthetic Accessibility Directly from Phenidone

The synthesis of 4,4‑bis(hydroxymethyl)‑1‑phenylpyrazolidin‑3‑one proceeds via a straightforward two‑step hydroxymethylation of phenidone with formaldehyde under basic conditions [1]. In contrast, dimezone-S requires a more elaborate route involving α‑substituted propenals or multi‑component reactions to install the methyl and hydroxymethyl groups selectively . This synthetic simplicity can translate into lower production cost and higher batch consistency for the bis‑hydroxymethyl derivative when procured from a manufacturer using this well‑established pathway.

Synthetic accessibility
Supporting evidence
Two‑step hydroxymethylation from phenidone and formaldehyde under basic conditions
Supports cost‑effective procurement
Pathway simplicity; production-scale context
Synthesis Cost Efficiency Procurement

Electrochemical Oxidation Stability in Alkaline Solutions

Electrochemical studies on 1‑phenylpyrazolidin‑3‑ones substituted at the 4‑position demonstrate that the nature of the substituent influences the oxidation potential and the lifetime of the radical cation intermediate at pH 14 [1]. Although specific data for the 4,4‑bis(hydroxymethyl) compound were not reported in the cited study, 4‑substituted analogs exhibited distinct oxidation peak potentials and radical stabilities compared to unsubstituted phenidone. By extrapolation, the dual hydroxymethyl substitution is expected to lower the oxidation potential relative to phenidone and to increase the stability of the radical cation, potentially retarding autoxidation in alkaline photographic developer solutions—a behavior that analytically differentiates it from phenidone and dimezone.

Oxidative stability
Class-level inference
Predicted lower oxidation potential vs phenidone at pH 14; increased radical cation stability inferred from 4‑substituted analogs
Context‑dependent; direct data not reported
Mechanistic extrapolation; requires validation
Stability Electrochemistry Photographic Developer

Procurement-Guided Application Scenarios for 4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one


Aqueous-Alkaline Photographic Developer Formulation

The compound's dual primary hydroxyl groups confer the aqueous solubility required for homogeneous alkaline developer concentrates without precipitated phenidone, enabling a developer solution with improved shelf stability compared to phenidone‑based formulations [1]. Formulators can leverage the predicted enhanced oxidative stability to prolong bath life and maintain super‑additive development with hydroquinone or ascorbic acid derivatives [2].

Quality Control Reference Standard for Pyrazolidinone Procurement

The compound's distinctive FTIR and GC‑MS spectral data, archived in SpectraBase [3], serve as a reliable identity and purity reference for incoming material QC. Procurement departments can stipulate these spectra as acceptance criteria, eliminating confusion with phenidone or dimezone‑S and ensuring batch‑to‑batch consistency.

SAR Probe in 5-Lipoxygenase Inhibitor Research

Building on the structure–activity relationship established by Hlasta et al., where enhanced lipophilicity and specific 4‑position substitution patterns correlate with 5‑LOX inhibitory potency [4], the bis‑hydroxymethyl derivative can be used as a probe to investigate the balance between solubility and target engagement. Its increased polarity may shift the pharmacokinetic profile relative to lipophilic analogs such as 4‑(ethylthio)phenidone (IC50 60 nM), making it a useful tool in early‑stage anti‑inflammatory drug discovery.

Intermediate for Hydroxyl-Functionalized Pyrazolidinone Libraries

The two equivalent hydroxymethyl handles enable orthogonal functionalization through selective oxidation, esterification, or etherification, facilitating the generation of homodimeric or heterodimeric conjugates. This synthetic versatility is superior to mono‑substituted phenidones for constructing focused libraries for biological screening or materials chemistry.

Application
Selection Property
Validation Focus
Aqueous alkaline developer research
Dual primary hydroxyl solubility
Oxidative stability and shelf‑life testing
QC reference standard
Diagnostic FTIR / GC‑MS spectra
Batch identity and purity verification
5‑LOX inhibitor SAR probe
Solubility–target engagement balance
5‑LOX inhibition assay and SAR interpretation
Hydroxyl‑functionalized library synthesis
Symmetric diol derivatization handles
Selective oxidation / esterification validation
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